molecular formula C18H15BrFN3OS B2908040 4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-02-0

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2908040
CAS No.: 537679-02-0
M. Wt: 420.3
InChI Key: LXYZJDWAPLCTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine family, a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. This derivative features a 2-thioxo moiety and substituents at positions 4 and 5: a 2-bromophenyl group and an N-(4-fluorophenyl)carboxamide, respectively. Such structural attributes are critical for modulating biological activity, solubility, and molecular interactions .

Tetrahydropyrimidines are often synthesized via Biginelli-like multicomponent reactions, which involve thiourea, aldehydes, and β-keto esters or amides. The presence of the thioxo group (C=S) in this compound may influence tautomeric equilibria and intermolecular interactions, such as hydrogen bonding or π-stacking, which are pivotal in crystal packing and ligand-receptor binding .

Properties

IUPAC Name

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-12-8-6-11(20)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYZJDWAPLCTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the bromophenyl and fluorophenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Features

Structural analogs of the target compound differ primarily in substituent positions, electronic profiles, and functional groups. Key comparisons include:

Compound Name / Structure Substituents (Position 4) Carboxamide/Ester Group (Position 5) Key Structural Differences
Target Compound 2-Bromophenyl N-(4-Fluorophenyl)carboxamide High lipophilicity due to Br; strong H-bond donor
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Ethyl ester Ester group reduces polarity; para-Br increases π-π interactions
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Varied phenyl groups N-(2-Chloro-4-(trifluoromethyl)phenyl) CF₃ and Cl substituents enhance electron-withdrawing effects
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Ethyl ester; p-tolyl at N1 Fluorine’s smaller size reduces steric hindrance
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Fluorophenyl Carboxylic acid Oxo groups (C=O) replace thioxo; higher acidity

Key Observations :

  • Bromine vs.
  • Carboxamide vs. Ester : The N-(4-fluorophenyl)carboxamide in the target compound provides hydrogen-bonding sites (NH and C=O) absent in ester derivatives, which may enhance receptor affinity .
  • Thioxo vs. Oxo : The thioxo group (C=S) in the target compound increases π-acidity compared to oxo (C=O) analogs, affecting tautomerism and intermolecular interactions .
Physicochemical Properties
Property Target Compound Ethyl 4-(4-Bromophenyl) Derivative N-[2-Chloro-4-(CF₃)phenyl] Analogs
Molecular Weight ~434.3 g/mol ~395.2 g/mol ~450–500 g/mol
LogP ~3.8 (estimated) ~3.2 (ester reduces polarity) ~4.5 (CF₃ increases lipophilicity)
Hydrogen Bonding 2 H-bond donors, 3 acceptors 1 H-bond donor (ester) 2 H-bond donors, 4 acceptors
Solubility Low (high logP) Moderate (ester improves solubility) Very low (CF₃ and Cl reduce solubility)

Key Observations :

  • Carboxamide derivatives generally exhibit better binding to polar receptors than ester analogs due to enhanced hydrogen-bonding capacity .

Biological Activity

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the dihydropyrimidine class. Its unique structure includes a thioxo group and halogenated aryl substituents, which enhance its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, and presents relevant data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrFN3OSC_{18}H_{15}BrFN_3OS, with a molecular weight of approximately 420.3 g/mol. The presence of bromine and fluorine atoms in its structure is believed to contribute to its lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H15BrFN3OSC_{18}H_{15}BrFN_3OS
Molecular Weight420.3 g/mol
Melting PointNot Available
DensityNot Available

Antimicrobial Activity

Dihydropyrimidines have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. The structural features of this compound suggest potential interactions with microbial targets, leading to inhibition of growth.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Dihydropyrimidines have shown promise in inhibiting topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells. A study highlighted that compounds with similar structures demonstrated effective inhibition against Topo IIα and Topo IIβ, suggesting that further investigation into this compound could reveal comparable efficacy.

Case Study: Topoisomerase Inhibition
A recent study evaluated the inhibitory effects of various dihydropyrimidine derivatives on Topo II enzymes. The results indicated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cell lines (e.g., MGC-803, HeLa). The most potent compounds achieved IC50 values in the low micromolar range.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : Binding to Topo II enzymes disrupts their function, leading to DNA damage.
  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death pathways.

Comparative Analysis with Similar Compounds

A comparison of structurally related compounds reveals varying degrees of biological activity based on substituent modifications:

Compound NameBiological Activity
6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAntimicrobial
N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAntiviral
N-(3-chloro-phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAnticancer

Future Directions

Further research is warranted to elucidate the specific mechanisms of action for this compound. Studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy.
  • Mechanistic Studies : To better understand its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology : A multi-step synthesis is typical. Begin with the condensation of 2-bromobenzaldehyde with ethyl acetoacetate under basic conditions to form a chalcone intermediate. Cyclization with thiourea in acidic media (e.g., HCl/EtOH) yields the tetrahydropyrimidine core. Subsequent coupling with 4-fluoroaniline via a carbodiimide-mediated reaction (e.g., EDC/HOBt) introduces the fluorophenyl carboxamide group .
  • Critical Parameters : Optimize reaction time (12–24 hrs) and temperature (80–100°C for cyclization). Monitor by TLC (silica gel, hexane/EtOAc 3:1) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Key signals include δ 10.2 (s, NH), 7.3–7.8 (m, aromatic protons), and 2.4 (s, CH3) .
  • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 458.2 .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DMSO (>10 mg/mL), DMF, and THF; sparingly soluble in water.
  • Storage : Store at –20°C under inert gas (Ar/N2) to prevent oxidation of the thioxo group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does the substitution pattern (bromophenyl, fluorophenyl) influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine at the 2-position on the phenyl ring acts as a directing group, enabling Suzuki-Miyaura couplings. The fluorine on the aniline moiety deactivates the ring, reducing undesired side reactions. For example, Pd(PPh3)4 catalyzes coupling with arylboronic acids at 80°C in dioxane/water .
  • Data Contradiction : Some studies report lower yields (<50%) due to steric hindrance from the methyl group; use bulkier ligands (XPhos) to improve efficiency .

Q. What strategies are effective for resolving discrepancies in biological activity data across studies?

  • Case Study : Conflicting IC50 values in kinase inhibition assays (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions. Standardize protocols:

  • Use ATP concentrations at 10 µM.
  • Validate with orthogonal methods (e.g., SPR for binding affinity).
  • Compare with structurally related controls (e.g., 4-(3-bromophenyl) analogs) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Docking Workflow :

Generate 3D conformers (OpenBabel).

Dock into the ATP-binding pocket of EGFR (PDB: 1M17) using AutoDock Vina.

Prioritize derivatives with ΔG < –9 kcal/mol and hydrogen bonds to Met793 .

  • Validation : Synthesize top candidates and test in cellular assays (e.g., inhibition of A431 cell proliferation) .

Q. What advanced techniques characterize its solid-state properties and polymorphism?

  • X-ray Crystallography : Resolve crystal packing using synchrotron radiation (λ = 0.71073 Å). The thioxo group participates in C–H⋯S interactions, stabilizing the lattice .
  • DSC/TGA : Identify polymorphs via endothermic peaks (mp ~215°C) and assess thermal stability (decomposition >250°C) .

Contradiction Analysis

  • Issue : Variability in cytotoxicity data (e.g., HeLa cells: 48h IC50 = 5 µM vs. 12 µM).
  • Resolution : Verify cell line authentication, normalize to reference drugs (e.g., doxorubicin), and control for DMSO solvent effects (<0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.